molecular formula C10H8N2O3 B13023404 4-Methyl-7-nitroisoquinolin-1(2H)-one

4-Methyl-7-nitroisoquinolin-1(2H)-one

Cat. No.: B13023404
M. Wt: 204.18 g/mol
InChI Key: UBXUJMFZNASYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-7-nitroisoquinolin-1(2H)-one is a synthetic isoquinolinone derivative intended for research use as a key chemical intermediate and building block in medicinal chemistry and drug discovery programs. The isoquinolin-1(2H)-one core structure is a privileged scaffold in drug development, known for its diverse biological activities and presence in compounds that interact with critical biological targets . Structurally related compounds, particularly nitro-substituted isoquinolinones, serve as essential precursors in the synthesis of more complex molecules . The nitro group offers a versatile handle for further synthetic transformations, enabling access to novel chemical libraries for biological screening. Furthermore, the core isoquinolinone structure is a common motif in active pharmaceutical ingredients and is frequently explored in the development of anticancer agents . Related compounds have been investigated as topoisomerase I (Top1) inhibitors, a validated target for cancer therapy, where they function by stabilizing the Top1-DNA cleavage complex . Researchers can utilize this compound to explore structure-activity relationships (SAR), develop new synthetic methodologies, and create novel analogs for profiling against various disease models . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

4-methyl-7-nitro-2H-isoquinolin-1-one

InChI

InChI=1S/C10H8N2O3/c1-6-5-11-10(13)9-4-7(12(14)15)2-3-8(6)9/h2-5H,1H3,(H,11,13)

InChI Key

UBXUJMFZNASYGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Elucidating the Chemical Reactivity and Mechanistic Pathways of 4 Methyl 7 Nitroisoquinolin 1 2h One

Nucleophilic Substitution Reactions and Aromaticity Considerations

The isoquinolinone core possesses aromatic character, a key factor in its chemical stability and reaction pathways. Aromaticity is characterized by a cyclic, planar structure with a continuous ring of p-orbitals containing [4n+2] π-electrons, which results in significant resonance energy and a tendency to undergo substitution rather than addition reactions. In 4-Methyl-7-nitroisoquinolin-1(2H)-one, the fused benzene (B151609) and pyridine-like rings contribute to this aromatic system.

However, the presence of the powerful electron-withdrawing nitro group at the C7 position significantly reduces the electron density of the carbocyclic ring. This deactivation makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), a process where a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. In this specific molecule, while there is no conventional leaving group like a halogen, substitution of a hydride ion (H⁻) or even the nitro group itself can occur under certain conditions.

Studies on related nitroquinoline derivatives provide insight into potential reaction pathways. For instance, the Vicarious Nucleophilic Substitution of Hydrogen (VNS) has been observed in nitroquinolines, where nucleophiles preferentially attack the positions activated by the nitro group, typically ortho or para to it. nih.gov In the case of this compound, this would suggest that nucleophilic attack is most likely to occur at the C6 or C8 positions. The reaction proceeds through a Meisenheimer-like intermediate (a σH-adduct), which then rearomatizes through the elimination of a hydrogen atom. nih.gov

Furthermore, research on heavily nitrated quinolones has shown that cine-substitution is also possible. In this type of reaction, the nucleophile attacks a position adjacent to the one bearing the nitro group, which is subsequently eliminated. nih.gov This suggests that a nucleophile could potentially attack the C8 position, leading to the elimination of the C7-nitro group. The regioselectivity of these reactions is often influenced by the nature of the nucleophile and the reaction conditions. nih.govnih.gov

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions

Nucleophile Predicted Product(s) Reaction Type
Amines (e.g., R₂NH) 6-Amino or 8-Amino derivatives VNS
Carbanions (e.g.,⁻CH(CN)₂) 6- or 8-Substituted derivatives VNS
Alkoxides (e.g., RO⁻) 6- or 8-Alkoxy derivatives SNAr

Transformations of the Nitro Group: Reduction and Further Derivatization

The nitro group is a versatile functional handle, and its transformation is a key aspect of the reactivity of this compound. The most common and synthetically valuable transformation is its reduction to a primary amine.

This reduction can be achieved using various standard reagents. Mild conditions are often employed to avoid the reduction of other functional groups within the molecule. A widely used method for the reduction of nitroquinolines to their corresponding aminoquinolines involves the use of stannous chloride (SnCl₂) in an acidic medium. nih.gov Other common methods include catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or using metals like iron or zinc in acidic solution. The product of this reaction is 7-Amino-4-methylisoquinolin-1(2H)-one .

The resulting 7-amino group is a nucleophilic center and a precursor for a wide range of further derivatizations. sapub.org This amino-isoquinolinone can undergo reactions typical of aromatic amines, greatly expanding the synthetic utility of the parent nitro compound.

Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form amides. For example, reaction with benzoyl chloride would yield N-(4-methyl-1-oxo-1,2-dihydroisoquinolin-7-yl)benzamide. sapub.org

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the primary amino group into a diazonium salt. This intermediate is highly reactive and can be used in Sandmeyer-type reactions to introduce a variety of substituents, including halogens (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups at the C7 position.

Formation of Ureas and Thioureas: Reaction with isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) provides access to substituted ureas and thioureas, respectively. sapub.org

Schiff Base Formation: Condensation with aldehydes or ketones yields imines, also known as Schiff bases. sapub.org

Table 2: Derivatization of 7-Amino-4-methylisoquinolin-1(2H)-one

Reagent Product Type
Acetic Anhydride / Acetyl Chloride Acetamide
Phenyl Isocyanate Phenyl Urea Derivative
Phenyl Isothiocyanate Phenyl Thiourea Derivative
NaNO₂, HCl then CuCN 7-Cyano Derivative

Electrophilic Aromatic Substitution Patterns on the Isoquinolinone Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-electron system of the aromatic ring. The feasibility and regioselectivity of this reaction are dictated by the electronic effects of the substituents already present on the ring. wikipedia.org

The isoquinolinone ring system in this compound is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the pyridinone ring and, more significantly, the powerful deactivating effect of the C7-nitro group on the carbocyclic ring. organicchemistrytutor.comlibretexts.org

Let's analyze the directing effects on the benzene portion of the molecule:

Nitro Group (-NO₂ at C7): This is a strong deactivating group due to both inductive and resonance effects. It withdraws electron density from the ring, making it less nucleophilic. It is a meta-director, meaning it directs incoming electrophiles to the C6 and C8 positions. organicchemistrytutor.comyoutube.com

Methyl Group (-CH₃ at C4): This group is located on the pyridinone ring and has a lesser impact on the benzene ring's reactivity.

Considering these factors, the benzene ring is strongly deactivated. Electrophilic attack would require harsh conditions and would be directed primarily by the most powerful directing group, the nitro group, to the C6 and C8 positions. The pyridinone ring is also electron-deficient and generally resistant to electrophilic substitution. Therefore, forcing an electrophilic substitution reaction, such as nitration or halogenation, onto the aromatic core of this compound would be challenging.

Table 3: Summary of Substituent Directing Effects for Electrophilic Aromatic Substitution

Substituent Group Position Electronic Effect Activating/Deactivating Directing Influence
Nitro (-NO₂) C7 -I, -M (Electron Withdrawing) Strongly Deactivating meta (to C6, C8)
Carbonyl (-C=O) C1 -I, -M (Electron Withdrawing) Deactivating meta (to C5, C7)
Methyl (-CH₃) C4 +I (Electron Donating) Weakly Activating ortho, para (to C3, C5)

Investigating Other Key Chemical Reactions and their Mechanisms

Beyond substitutions on the aromatic core, other functional groups in this compound offer sites for chemical reactions.

N-Alkylation and N-Acylation: The lactam nitrogen (N2) possesses a lone pair of electrons and an acidic proton. It can act as a nucleophile or be deprotonated to form an anion. This allows for reactions with electrophiles such as alkyl halides or acyl halides, leading to N-substituted products. mdpi.com For example, deprotonation with a suitable base followed by the addition of an alkyl halide (e.g., methyl iodide) would yield 2,4-Dimethyl-7-nitroisoquinolin-1(2H)-one. Mechanistic studies on similar heterocyclic systems show that acylation can sometimes occur kinetically at a different heteroatom (if present) before rearranging to the thermodynamically more stable N-acyl product upon heating. mdpi.com

Reactions of the Methyl Group: The C4-methyl group is adjacent to the pyridinone ring and can undergo reactions typical of benzylic or allylic methyl groups, although specific examples for this system are scarce. Potential transformations could include:

Oxidation: Under strong oxidizing conditions, the methyl group could be oxidized to a carboxylic acid.

Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator could lead to the formation of a 4-(bromomethyl) derivative, a useful intermediate for further functionalization.

Cycloaddition Reactions: While uncommon, highly activated and sterically strained nitro-quinolone systems have been shown to undergo cycloaddition reactions where the pyridone ring acts as a diene or dienophile. nih.gov The distortion of the quinolone framework by bulky nitro groups can reduce its aromaticity, making such reactions possible under mild conditions. nih.gov It is conceivable that under specific circumstances, the pyridone ring of this compound could participate in such transformations.

Table 4: Other Potential Reactions and Mechanisms

Reaction Site Reagent(s) Product Type Potential Mechanism
Lactam N-H (N2) Base (e.g., NaH), then R-X N-Alkyl derivative SN2
Lactam N-H (N2) Acyl Halide, Pyridine N-Acyl derivative Nucleophilic Acyl Substitution
Methyl Group (C4) NBS, AIBN/light 4-(Bromomethyl) derivative Free Radical Halogenation

Advanced Spectroscopic and Crystallographic Analysis of 4 Methyl 7 Nitroisoquinolin 1 2h One

Elucidation of Molecular Structure via X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For 4-Methyl-7-nitroisoquinolin-1(2H)-one, while a specific crystal structure is not publicly documented, analysis of analogous structures, such as substituted quinolinones and isoquinolinones, allows for a detailed prediction of its solid-state conformation. chemicalbook.comiucr.org

The molecule is expected to be largely planar due to the fused aromatic and lactam rings. The nitro group at the 7-position and the methyl group at the 4-position will influence the crystal packing. It is anticipated that the molecules will arrange in a way that maximizes intermolecular interactions, such as π-stacking between the aromatic rings and hydrogen bonding involving the N-H group of the lactam and the oxygen atoms of the nitro group and the carbonyl function. np-mrd.org The crystal system could potentially be monoclinic or orthorhombic, which are common for such planar aromatic compounds. chemicalbook.com

Table 1: Predicted Crystallographic Parameters for this compound (based on analogs)

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Key Intermolecular ForcesHydrogen bonding, π-stacking
Molecular ConformationLargely planar

It is important to note that the presence of the nitro group can lead to polymorphism, where different crystalline forms may exist, potentially with different packing arrangements and physical properties.

Vibrational and Electronic Spectroscopy for Structural Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule. Electronic spectroscopy (UV-Vis) offers insights into the conjugated π-electron system.

Vibrational Spectroscopy: The infrared spectrum of this compound is predicted to exhibit several characteristic absorption bands. The N-H stretching vibration of the lactam is expected in the range of 3200-3400 cm⁻¹. The C=O stretching of the lactam will likely appear as a strong band around 1650-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are anticipated to be prominent in the regions of 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region. The C-N stretching and various bending vibrations will contribute to the fingerprint region of the spectrum.

Electronic Spectroscopy: The UV-Vis spectrum is expected to show absorptions characteristic of the extended π-system of the nitro-substituted isoquinolinone core. Transitions such as π → π* and n → π* are anticipated. The presence of the nitro group, a strong chromophore, is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted isoquinolinone.

Table 2: Predicted Vibrational and Electronic Spectral Data for this compound

Spectroscopic TechniquePredicted Absorption Bands/RegionsFunctional Group/Transition
FTIR (cm⁻¹)3200-3400N-H stretch (lactam)
1650-1680C=O stretch (lactam)
1500-1550Asymmetric NO₂ stretch
1340-1380Symmetric NO₂ stretch
1450-1600Aromatic C=C stretch
UV-Vis (nm)>250π → π* and n → π* transitions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule in solution, including the connectivity of atoms and their spatial relationships. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure and investigating potential tautomerism.

The isoquinolin-1(2H)-one core can theoretically exist in a tautomeric equilibrium with its enol form, 1-hydroxyisoquinoline. However, for related quinolinone systems, the keto (lactam) form is predominantly favored in both solid and solution states. This preference is expected to hold for this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the N-H proton. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), with their splitting patterns determined by their coupling with neighboring protons. The methyl group protons will likely appear as a singlet in the upfield region (around δ 2.5 ppm). The N-H proton of the lactam is expected to be a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the lactam is expected to have a chemical shift in the range of δ 160-170 ppm. The carbons of the aromatic rings will resonate between δ 110-150 ppm, with the carbon attached to the nitro group being significantly influenced. The methyl carbon will appear at a higher field (around δ 20-25 ppm).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (in DMSO-d₆)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (C=O)-160-170
C3Aromatic regionAromatic region
C4-Aromatic region
C4-CH₃~2.5 (s, 3H)~20-25
C5Aromatic regionAromatic region
C6Aromatic regionAromatic region
C7-Aromatic region (influenced by NO₂)
C8Aromatic regionAromatic region
N-HBroad singlet-

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

The nominal molecular weight of this compound (C₁₀H₈N₂O₃) is 204 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

The fragmentation of the molecular ion in the mass spectrometer would likely proceed through several characteristic pathways. A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da). Another likely fragmentation is the loss of CO (28 Da) from the lactam ring, a process known as decarbonylation. The presence of the methyl group could also lead to the loss of a methyl radical (15 Da).

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zPossible Identity
204[M]⁺ (Molecular ion)
189[M - CH₃]⁺
176[M - CO]⁺
158[M - NO₂]⁺
174[M - NO]⁺

The relative abundances of these fragment ions would provide further evidence for the proposed structure.

Pre Clinical Biological Activity and Molecular Target Identification of 4 Methyl 7 Nitroisoquinolin 1 2h One Analogues

In Vitro Pharmacological Profiling and Cellular Assays

The initial stages of drug discovery for analogues of 4-Methyl-7-nitroisoquinolin-1(2H)-one involve comprehensive in vitro testing to determine their biological effects and identify potential therapeutic applications. This includes assessing their ability to inhibit the growth of cancer cells, combat microbial and parasitic infections, and modulate the activity of key enzymes involved in disease processes.

The quinoline (B57606) and isoquinoline (B145761) core structures are well-established pharmacophores in the development of anti-cancer agents, known to interact with various apoptotic proteins. tandfonline.com The addition of a nitro group, while sometimes associated with toxicity, can in some cases enhance the bioactivity of a compound, with several patented anti-cancer agents containing this functional group. tandfonline.com

Analogues of the isoquinolin-1(2H)-one scaffold have demonstrated significant anti-proliferative and cytotoxic effects across a variety of human cancer cell lines. For instance, a series of 3-aminoisoquinolin-1(2H)-one derivatives were evaluated for their anti-cancer activity against a panel of 60 human tumor cell lines. nih.gov Compounds with thiazolyl or pyrazolyl substitutions at the 3-amino position, and without substituents at the C(4) position of the isoquinoline ring, were found to be particularly effective. nih.gov Notably, the 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one derivative emerged as a potent inhibitor of tumor cell growth, with an average GI50 (the concentration required to inhibit cell growth by 50%) in the sub-micromolar range. nih.gov This compound showed marked selectivity towards breast cancer cell lines, particularly MDA-MB-468 and MCF-7. nih.gov

Similarly, 4-hydroxyquinolone analogues have been investigated for their in vitro anti-cancer activity against HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast) cancer cell lines. tandfonline.comresearchoutreach.org One promising compound from this series exhibited significant inhibitory activity across all four cell lines. tandfonline.comresearchoutreach.org

Furthermore, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound with a related heterocyclic structure, displayed exceptionally high anti-proliferative activity in the NCI-60 human tumor cell line panel, with GI50 values in the low to subnanomolar range. thieme-connect.com This highlights the potential of this class of compounds as potent anti-cancer agents.

Below is a table summarizing the anti-proliferative activity of selected isoquinolin-1(2H)-one analogues and related compounds.

Compound/Analogue TypeCancer Cell Line(s)Activity (IC50/GI50)Reference
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneNCI-60 panel (selective for breast cancer)Average lg GI50 = -5.18 nih.gov
4-Hydroxyquinolone analogue (Compound 3g)HCT116, A549, PC3, MCF-7Promising IC50 values tandfonline.comresearchoutreach.org
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-oneNCI-60 panelLow to subnanomolar GI50 thieme-connect.com

Heterocyclic compounds containing nitrogen, such as quinolines and isoquinolines, are a cornerstone of anti-microbial and anti-parasitic drug discovery. The quinoline core is famously present in anti-malarial drugs, and its derivatives continue to be explored for a wide range of infectious diseases. tandfonline.comresearchoutreach.org

The general strategy of using heterocyclic scaffolds for developing anti-infective agents is well-established. For instance, quinoxaline (B1680401) derivatives have been shown to possess dual activity as both anti-cancer and anti-microbial agents. tandfonline.com Similarly, nitroimidazole derivatives are a known class of compounds with both anti-bacterial and anti-protozoal properties. researchoutreach.org Given these precedents, it is plausible that analogues of this compound could exhibit anti-microbial or anti-parasitic activities, though dedicated studies are required to confirm this.

The isoquinolin-1(2H)-one scaffold has proven to be a versatile template for the design of potent enzyme inhibitors, particularly targeting poly(ADP-ribose) polymerase (PARP) and various protein kinases, which are crucial targets in cancer therapy.

PARP Inhibition:

PARP enzymes, especially PARP-1, are critical for DNA repair. youtube.com Inhibiting PARP in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, can lead to synthetic lethality and cell death. youtube.com The isoquinolinone core is a well-recognized pharmacophore for PARP inhibitors. thieme-connect.comgoogle.com

Numerous studies have focused on developing isoquinolinone-based PARP inhibitors. For instance, a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides were designed and synthesized as novel PARP inhibitors. tandfonline.comtandfonline.com These compounds demonstrated the potential for favorable drug-like properties. tandfonline.com Another study focused on thieno[2,3-c]isoquinolin-5(4H)-ones, known for their PARP-1 inhibitory activity. nih.gov Furthermore, isoquinolinone and naphthyridinone-based compounds have been developed as potent PARP-1 inhibitors with demonstrated anti-tumor efficacy in preclinical models. nih.gov

Kinase Inhibition:

Protein kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer. researchoutreach.org The isoquinoline framework has been successfully utilized to develop kinase inhibitors. For example, isoquinoline derivatives have been explored as inhibitors of HER2, a key therapeutic target in breast cancer. nih.gov Bioisosteric replacement of a quinoline moiety with an isoquinoline resulted in enhanced selectivity for HER2 over EGFR. nih.gov

Additionally, pyrrolo[2,1-a]isoquinoline (B1256269) alkaloids, known as lamellarins, have shown potent inhibitory activity against a range of protein kinases, contributing to their cytotoxic effects. rsc.org The development of isoquinoline-derived inhibitors targeting ROCK1 kinase has also been a subject of research. researchgate.net

Tankyrase Inhibition:

Tankyrases (TNKS1 and TNKS2) are members of the PARP family that play a role in various cellular processes, including Wnt/β-catenin signaling, which is often dysregulated in cancer. nih.govnih.gov Tankyrase inhibitors are being investigated as potential cancer therapeutics. While specific studies on this compound as a tankyrase inhibitor were not found, the general success of the isoquinolinone scaffold in targeting the PARP family suggests that analogues could potentially inhibit tankyrases. For example, the tankyrase inhibitor XAV939 has been shown to reduce β-catenin transcriptional activity in hepatocellular carcinoma cells. nih.gov

The table below summarizes the enzyme inhibitory activities of various isoquinolinone analogues.

Analogue TypeTarget Enzyme(s)Key FindingsReference(s)
1-Oxo-3,4-dihydroisoquinoline-4-carboxamidesPARP1, PARP2Novel druglike inhibitors with favorable ADME characteristics. tandfonline.comtandfonline.com
Thieno[2,3-c]isoquinolin-5(4H)-onesPARP1Known for potential as anti-ischemic agents through PARP1 inhibition. nih.gov
Isoquinolinone and Naphthyridinone-based compoundsPARP1Potent inhibitors with preclinical antitumor efficacy. nih.gov
Isoquinoline-tethered quinazolinesHER2, EGFREnhanced selectivity for HER2 over EGFR. nih.gov
Pyrrolo[2,1-a]isoquinolines (Lamellarins)Protein Kinases (e.g., GSK-3, PIM1, DYRK1A)Potent kinase inhibition contributing to cytotoxicity. rsc.org
Isoquinoline derivativesROCK1 KinasePotential inhibitors for diseases associated with Rho-kinase. researchgate.net

The biological effects of this compound analogues are often mediated through the modulation of specific cellular signaling pathways and interactions with various receptors. As discussed in the context of enzyme inhibition, these compounds can significantly impact pathways crucial for cancer cell proliferation and survival.

For example, by inhibiting PARP, isoquinolinone analogues interfere with the DNA damage response pathway, a critical process for maintaining genomic integrity. youtube.com Inhibition of tankyrases directly affects the Wnt/β-catenin signaling pathway, which is a key regulator of cell fate, proliferation, and differentiation, and is frequently hyperactivated in cancers like colorectal and hepatocellular carcinoma. nih.govnih.gov Tankyrase inhibitors have been shown to stabilize AXIN proteins, leading to the degradation of β-catenin and subsequent downregulation of its target genes. nih.gov

In the context of kinase inhibition, isoquinoline derivatives can modulate pathways driven by receptor tyrosine kinases like HER2 and EGFR. nih.gov By blocking the activity of these kinases, the compounds can inhibit downstream signaling cascades that promote cell growth, survival, and metastasis. Furthermore, isoquinoline derivatives have been shown to inhibit the development of tolerance to opioids, suggesting an interaction with pathways related to opioid receptor signaling. nih.gov

Mechanistic Investigations of Biological Actions (Cellular and Biochemical Levels)

Understanding the precise molecular mechanisms by which this compound analogues exert their biological effects is crucial for their development as therapeutic agents. This involves detailed studies at both the cellular and biochemical levels to identify their direct molecular targets and the downstream consequences of these interactions.

The interaction with DNA and enzymes that modulate DNA topology, such as topoisomerases, is a well-established mechanism of action for many anti-cancer drugs. The planar aromatic structure of the isoquinoline ring system is well-suited for intercalation into the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death.

While direct studies on the interaction of this compound with DNA and topoisomerases are limited in the reviewed literature, the broader class of pyrrolo[2,1-a]isoquinoline alkaloids, known as lamellarins, are recognized for their potent topoisomerase I inhibitory activity. rsc.org Topoisomerase I is a nuclear enzyme that relaxes supercoiled DNA to facilitate key cellular processes. rsc.org Inhibition of this enzyme leads to the accumulation of DNA strand breaks and subsequent cell death. The structural similarity of the isoquinoline core suggests that analogues of this compound could potentially share this mechanism of action.

Induction of Apoptosis and Cell Cycle Arrest

The induction of apoptosis (programmed cell death) and the disruption of the cell cycle are key mechanisms by which anticancer agents exert their effects. Studies on various analogues of isoquinolin-1(2H)-one demonstrate that these compounds can indeed trigger these cellular processes in cancer cells.

For instance, a novel 3-acyl isoquinolin-1(2H)-one derivative has been shown to inhibit the proliferation of breast cancer cells in a dose-dependent manner. Mechanistic studies revealed that this compound arrests the cell cycle at the G2 phase and induces apoptosis. The apoptotic process was associated with the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspases 3, 7, and 9, along with the cleavage of PARP. Furthermore, this compound was found to inhibit the MEK/ERK and p38 MAPK signaling pathways, which are crucial for cell survival and proliferation.

In a different study, a series of 1-aryl-5-(3′,4′,5′-trimethoxyphenyl)-1,2,4-triazoles, designed as analogues of combretastatin, were found to cause an accumulation of cells in the G2/M phase of the cell cycle. This cell cycle arrest was followed by the induction of apoptosis, characterized by mitochondrial depolarization, generation of reactive oxygen species, activation of caspase-3, and cleavage of PARP. nih.gov A decrease in the expression of the anti-apoptotic protein Bcl-2 was also observed following treatment with these compounds. nih.gov

Similarly, certain benzimidazole (B57391) derivatives have been shown to effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines, including those of the breast, ovary, and lung. mdpi.com These compounds were found to arrest the cell cycle at different phases, such as G1/S or G2/S, depending on the specific compound and cell line. mdpi.com The induction of apoptosis is a common outcome of such cell cycle disruptions.

The ability of these related heterocyclic compounds to interfere with the cell cycle and trigger apoptosis suggests that this compound analogues may share similar mechanisms of action.

Table 1: Effects of Isoquinolin-1(2H)-one Analogues on Cell Cycle and Apoptosis

Compound ClassCancer Cell LineEffect on Cell CycleApoptosis InductionKey Molecular Events
3-Acyl isoquinolin-1(2H)-oneBreast CancerG2 phase arrestYes↑ Bax, ↓ Bcl-2, Cleaved Caspase-3/7/9, Cleaved PARP, Inhibition of MEK/ERK and p38 MAPK
1,2,4-Triazole AnaloguesJurkat, HeLaG2/M phase arrestYes↓ Bcl-2, ↑ ROS, Activated Caspase-3, Cleaved PARP
Benzimidazole DerivativesMDA-MB-231, SKOV3, A549G1/S or G2/S arrestYesInhibition of EGFR

Mechanisms of Nitroreduction and Toxicity

The presence of a nitro group is a key structural feature of this compound and is central to the biological activity of many nitroaromatic compounds. scielo.brnih.gov The toxicity of these compounds is often linked to the metabolic reduction of the nitro group, a process known as nitroreduction. scielo.brnih.gov

Bacterial nitroreductases are enzymes that can activate nitroaromatic compounds through a "ping pong bi-bi" redox mechanism. ackerleylab.com This process involves the transfer of electrons from a cofactor like NAD(P)H to the enzyme's flavin mononucleotide (FMN), which then reduces the nitro group of the substrate. ackerleylab.com This reduction can be considered an "electronic switch" that can activate otherwise inert molecules. ackerleylab.com The reduction of the nitro group can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamino derivatives, which can cause cellular damage. nih.gov

The bioreduction of the nitro group is a central element in the mechanism of action of many nitroaromatic drugs, contributing to both their therapeutic and toxic effects. scielo.br This process can generate reactive species that lead to cytotoxicity and, in some cases, mutagenicity and genotoxicity. scielo.br The toxic effects of nitroaromatic compounds are often mediated by electron transfer reactions that produce reactive oxygen species (ROS), leading to oxidative stress. nih.gov

For some nitro-heterocyclic compounds, their antibacterial activity is dependent on the reduction of the nitro group to an active form. nih.gov Strains of E. coli deficient in nitroreductase activity show high resistance to these compounds, indicating that nitroreduction is essential for their biological effect. nih.gov The damage to bacterial DNA is considered a primary mechanism of their antibacterial action. nih.gov In the context of cancer, the generation of ROS by nitroaromatic compounds can selectively induce apoptosis in tumor cells. nih.gov For example, nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) has been shown to increase intracellular ROS generation, an effect enhanced by the presence of copper. nih.gov

The electron-withdrawing nature of the nitro group, combined with the stability of the aromatic ring system, makes nitroaromatic compounds resistant to oxidative degradation but susceptible to reductive metabolism. nih.gov This reductive activation is a key step in the mechanism of toxicity for many of these compounds. nih.gov

In Vivo Studies and Animal Model Investigations (Pre-clinical Efficacy)

In one study, two isoquinoline derivatives were evaluated in a nude mouse xenograft model of ovarian cancer. Both compounds were found to inhibit tumor growth effectively and demonstrated good safety profiles in vivo. scielo.br The anti-tumor effect was associated with the inhibition of tumor cell proliferation, as evidenced by reduced Ki-67 staining and PCNA levels, and the induction of apoptosis within the tumors. scielo.br

Another study focused on a promising anticancer lead, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which inhibited tumor growth by 62% in mice. nih.govresearchgate.net Mechanistic investigations on xenograft tumor tissues revealed that this compound inhibited tumor cell proliferation, induced apoptosis, and disrupted tumor vasculature. nih.govresearchgate.net

Furthermore, the established antibiotic nitroxoline, an 8-hydroxy-5-nitroquinoline, has been shown to significantly abrogate tumor growth, angiogenesis, and metastasis in both fibrosarcoma and breast cancer mouse models. nih.gov These findings highlight the potential of the quinoline scaffold in developing effective anti-cancer agents.

These in vivo studies on structurally related compounds underscore the potential of the isoquinolinone and quinolinone chemical scaffolds as a basis for the development of novel anti-cancer therapeutics.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 4 Methyl 7 Nitroisoquinolin 1 2h One Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of isoquinolinone derivatives is highly sensitive to the type and position of substituents on the core structure. The methyl and nitro groups of 4-Methyl-7-nitroisoquinolin-1(2H)-one are key modulators of its function.

Methyl Group: The methyl group at the C4 position can influence activity and cytotoxicity. In a study of various isoquinolone derivatives, methylation at different positions was shown to increase cytotoxicity. mdpi.com For quinoline (B57606) analogues, a related class of heterocyclic compounds, the presence of a methyl group at C4 has been a feature in derivatives studied for their antibacterial activity. researchgate.net Specifically, for inhibitors of Poly(ADP-ribose) polymerase (PARP), a common target for isoquinolinones, hydrophobic residues are often favorable for inhibitory activity. nih.gov The C4-methyl group can contribute to this hydrophobicity, potentially enhancing binding to the target enzyme.

Nitro Group: The nitro group's position is critical for activity. In studies of various nitro-substituted heterocyclic compounds, a nitro group at the C7 position has been associated with weak or no mutagenic activity, whereas substitution at other positions, such as C5 or C6, resulted in measurable activity. nih.gov This suggests that the C7 position may be optimal for reducing certain types of toxicity while retaining desired biological effects. In other contexts, such as 7-oxygenated aporphines, substitution at the C7 position with groups like hydroxyl or methoxy (B1213986) is a known structural feature. rsc.org The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the aromatic ring system, which can be a crucial factor in ligand-target interactions. researchgate.net For some nitroaromatic compounds, their biological action is linked to their reduction to toxic intermediates like nitroso species, which can damage cellular components like DNA. nih.gov

The table below summarizes the general effects of substituent placement on the activity of heterocyclic cores related to isoquinolinone.

SubstituentPositionGeneral Impact on Biological Activity
Methyl C1Can increase cytotoxicity. mdpi.com
C4May contribute to hydrophobic interactions favorable for enzyme inhibition. nih.gov
Nitro C5 or C6Often results in measurable biological or mutagenic activity. nih.gov
C7Associated with weak or no mutagenic activity in some heterocyclic systems. nih.gov
Methoxy C6 and/or C7Often found in effective antiviral isoquinolone derivatives, but can be associated with toxicity. mdpi.com

This table is generated based on findings from related heterocyclic compound studies.

Role of the Isoquinolinone Core in Ligand-Target Interactions

The isoquinolin-1(2H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. nih.govnuph.edu.ua Its primary role in many of its anticancer applications, particularly as a PARP inhibitor, is to act as a bioisostere of nicotinamide (B372718). mdpi.comnih.gov

PARP enzymes use nicotinamide adenine (B156593) dinucleotide (NAD+) as a substrate to catalyze the transfer of ADP-ribose units onto target proteins, a key step in processes like DNA repair. nih.govnih.gov The lactam (the -NH-C=O group) within the isoquinolinone core mimics the carboxamide group of the nicotinamide moiety of NAD+. mdpi.comnih.gov This allows it to fit into the nicotinamide-binding pocket of the PARP active site.

Key interactions typically include:

Hydrogen Bonding: The lactam carbonyl oxygen and the N-H group form critical hydrogen bonds with amino acid residues in the enzyme's active site, such as Gly863 and Ser904 in PARP1. mdpi.comnih.gov

π-π Stacking: The aromatic rings of the isoquinolinone core engage in π-π stacking interactions with aromatic residues like Tyr907 in the PARP1 active site. nih.gov

These interactions anchor the inhibitor in the active site, preventing the binding of the natural substrate NAD+ and thereby inhibiting the enzyme's catalytic activity. nih.gov The rigidity and planarity of the isoquinolinone scaffold provide a stable platform for orienting other substituents to make additional favorable contacts within the binding pocket. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. youtube.comyoutube.com These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized molecules and for understanding which properties are most important for activity. nih.gov

While specific QSAR models for this compound were not found, studies on related classes of compounds like isoquinoline (B145761) derivatives and nitroaromatics provide insight into the descriptors that are likely to be important.

For Nitroaromatic Compounds: QSAR studies on the toxicity and mutagenicity of nitroaromatics have identified hydrophobicity (logP) and electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO), as key indicators of activity. mdpi.com These descriptors relate to the molecule's ability to cross cell membranes and its propensity to be reduced, a key step in the mechanism of action for many nitro compounds. mdpi.comnih.gov

For PARP Inhibitors: Comprehensive machine learning-based QSAR models have been developed for PARP-1 inhibitors. nih.gov These models often use a wide range of descriptors, including those related to molecular shape, electronic properties, and hydrophobicity. For fused cyclic compounds like isoquinolinones, regression models have shown good performance. nih.gov

For Isoquinoline Derivatives: QSAR studies on other isoquinoline derivatives, such as those with AKR1C3 inhibitory activity, have also been developed. These models highlight the importance of 3D molecular representations and ring count descriptors in predicting biological activity. researchgate.net

A general QSAR model can be expressed as: Biological Activity (e.g., log(1/IC₅₀)) = f (Descriptor 1, Descriptor 2, ... Descriptor n)

The table below lists descriptors commonly found to be significant in QSAR models for related compounds.

Descriptor ClassSpecific Descriptor ExampleRelevance to Biological Activity
Electronic ELUMO (Energy of Lowest Unoccupied Molecular Orbital)Relates to the ease of reduction of the nitro group and electrophilicity. mdpi.com
Partial Atomic ChargesInfluences electrostatic interactions and hydrogen bonding with the target. nih.gov
Hydrophobic LogP (Octanol-Water Partition Coefficient)Governs membrane permeability and hydrophobic interactions within the binding site. mdpi.com
Steric/Topological Molar RefractivityRelates to the volume of the molecule and its polarizability. nih.gov
Molecular WeightInfluences overall size and fit within the binding pocket.

These QSAR studies indicate that a successful model for this compound derivatives would likely need to account for a combination of electronic, hydrophobic, and steric properties to accurately predict their biological activity. mdpi.comnih.gov

Design Principles for Novel Analogues Based on SAR Insights

The insights gained from SAR and QSAR studies provide a rational basis for designing novel analogues of this compound with potentially improved potency, selectivity, or pharmacokinetic properties.

Key design principles include:

Retention of the Core Scaffold: The isoquinolin-1(2H)-one core is essential for its function as a nicotinamide mimetic and should be retained to ensure fundamental binding to the target (e.g., PARP). mdpi.comnih.gov

Modification of Aromatic Substituents: The nature and position of substituents on the benzo ring of the isoquinolinone are crucial. SAR data suggests that the 7-nitro position may be favorable for minimizing certain toxicities. nih.gov Exploring other electron-withdrawing or electron-donating groups at positions 5, 6, and 7 could modulate potency and selectivity. For instance, replacing the nitro group with other functionalities could alter electronic properties and introduce new interactions.

Exploitation of the C4 Position: The C4 position can be modified to optimize hydrophobic interactions or introduce vectors for linking to other pharmacophores. Replacing the methyl group with larger alkyl or aryl groups could enhance binding affinity, although this may also increase cytotoxicity. mdpi.com

Lack of Publicly Available Research on the Computational Chemistry of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no specific published research on the computational chemistry and in silico analysis of the compound this compound.

As a result, it is not possible to provide a detailed and scientifically accurate article that fulfills the specific requirements of the requested outline. The creation of content for the specified sections on quantum chemical calculations, molecular docking, and dynamics simulations would necessitate the fabrication of data and research findings, which would be scientifically unfounded.

While research exists on the synthesis and computational analysis of other isoquinolinone and quinolinone derivatives, this information is not directly applicable to this compound. nih.govrsc.orgnih.govnih.govrsc.org Extrapolating findings from different molecular structures would be misleading and scientifically inaccurate. For instance, studies on 3-acyl isoquinolin-1(2H)-ones or benzimidazole-quinolinone derivatives involve different substituent groups and ring systems, which would significantly alter the computational results. nih.govnih.gov

The specific data required to populate the following sections of the requested article are not present in the available literature:

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction: No specific Density Functional Theory (DFT) studies, computational spectroscopy data (VCD, IR), or reaction pathway analyses for this compound have been published.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions: There are no published studies detailing the prediction of binding modes, affinities, or the conformational analysis of this compound in biological environments.

Therefore, in the interest of maintaining scientific integrity and accuracy, the requested article cannot be generated.

Computational Chemistry and in Silico Approaches for 4 Methyl 7 Nitroisoquinolin 1 2h One Research

Virtual Screening and De Novo Drug Design Methodologies

Virtual screening and de novo design are two prominent in silico strategies that can be instrumental in identifying and optimizing new drug candidates based on the 4-Methyl-7-nitroisoquinolin-1(2H)-one scaffold.

Virtual Screening

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS): In the absence of a 3D structure of the target protein, LBVS methods can be employed. These techniques rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For this compound, if a known active molecule (a "template") is available, methods like similarity searching can be used to find similar compounds in large databases like ZINC20. nih.gov For instance, a tool like ROCS (Rapid Overlay of Chemical Structures) could be used to identify compounds with a similar shape to a known active isoquinolinone. nih.gov

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a biological target is known, SBVS, primarily through molecular docking, becomes a powerful tool. For example, since the isoquinolinone scaffold is a known core for PARP inhibitors, one could hypothesize that this compound might also target a PARP enzyme. nih.govnih.gov In a hypothetical scenario, the crystal structure of a PARP enzyme, such as PARP-1 (e.g., PDB ID: 7KK3), could be used for docking studies. nih.gov A library of compounds, including this compound and its virtual derivatives, would be docked into the active site of the enzyme. The docking process predicts the binding conformation and affinity of each molecule, which are then ranked to prioritize candidates for experimental testing. nih.govnih.gov Software packages like ICM-PRO are often used for such virtual screening campaigns. nih.gov

De Novo Drug Design

De novo drug design methodologies aim to construct novel molecules from scratch, atom by atom or fragment by fragment, within the constraints of a target's binding site. This approach is particularly useful for exploring novel chemical space and generating compounds with optimal binding characteristics.

For a target relevant to the isoquinolinone scaffold, such as PARP-1, a de novo design strategy could begin by placing a core fragment, like the 4-methyl-isoquinolin-1(2H)-one moiety, into the active site. Subsequently, computational algorithms would "grow" the molecule by adding functional groups or fragments that form favorable interactions with the surrounding amino acid residues of the protein. researchgate.net This process can be guided by reaction informatics, ensuring that the designed molecules are synthetically accessible. researchgate.net The goal would be to design novel derivatives of this compound with improved potency and selectivity for the target enzyme.

Cheminformatics and Data Mining in Isoquinolinone Research

Cheminformatics and data mining are essential for managing and analyzing the vast amounts of chemical and biological data generated in drug discovery. wiley-vch.delongdom.org These fields offer a range of tools and techniques to extract meaningful patterns and build predictive models.

Cheminformatics Applications

For research involving this compound and related isoquinolinones, cheminformatics plays a crucial role in:

Database Management: Creating and managing databases of synthesized and virtual isoquinolinone derivatives, along with their associated biological data.

Property Prediction: Using computational models to predict physicochemical properties (e.g., solubility, logP), pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), and potential biological activities. This helps in the early-stage filtering of compounds with undesirable characteristics.

Diversity Analysis: Assessing the chemical diversity of a library of isoquinolinone analogues to ensure broad coverage of the relevant chemical space.

Data Mining in Isoquinolinone Research

Data mining techniques can be applied to large datasets of isoquinolinone compounds to uncover hidden relationships between chemical structure and biological activity. researchgate.net This is often achieved through the development of Quantitative Structure-Activity Relationship (QSAR) models.

A hypothetical QSAR study for a series of isoquinolinone derivatives could involve the following steps:

Data Collection: Assembling a dataset of isoquinolinone compounds with their measured biological activity against a specific target (e.g., IC50 values for PARP-1 inhibition).

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its structural and physicochemical properties is calculated.

Model Building: Using statistical methods or machine learning algorithms (e.g., multiple linear regression, support vector machines, or neural networks), a mathematical model is built that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds.

Once a validated QSAR model is established, it can be used to predict the activity of new, untested isoquinolinone derivatives, including novel analogues of this compound, thereby guiding the synthesis of more potent compounds.

Future Directions and Emerging Research Avenues for 4 Methyl 7 Nitroisoquinolin 1 2h One and Analogues

Development of Advanced Synthetic Methodologies

The ability to efficiently synthesize a wide array of analogues is fundamental to exploring the therapeutic potential of the 4-methyl-7-nitroisoquinolin-1(2H)-one scaffold. While classical methods like the Bischler-Napieralski and Pictet-Spengler syntheses provide foundational routes to the isoquinoline (B145761) core, future research will increasingly rely on more advanced and versatile methodologies. pharmaguideline.com

Modern synthetic strategies offer significant improvements in terms of efficiency, diversity, and sustainability. rsc.org Palladium-catalyzed reactions, for instance, have been developed for the construction of 4-substituted isoquinolines from readily available starting materials. nih.govorganic-chemistry.org A particularly versatile method involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, which allows for the convergent assembly of multiple components in a single operation to create highly substituted isoquinolines. nih.govharvard.edu This approach is highly adaptable for creating a library of analogues by varying the nitrile and electrophile components.

Furthermore, the development of organocatalytic and multi-component reactions is a key area of focus. These methods often provide high enantioselectivity and reduce the reliance on heavy metal catalysts. nih.gov The use of microwave assistance can accelerate reaction times, while synthesis in charged microdroplets has been shown to dramatically increase reaction rates without the need for harsh acid catalysts. organic-chemistry.orgnih.gov Future efforts will likely focus on adapting these modern techniques to the specific synthesis of this compound derivatives, enabling the rapid generation of compound libraries for biological screening.

Table 1: Comparison of Synthetic Methodologies for Isoquinolinone Analogue Synthesis
MethodologyKey FeaturesAdvantages for Analogue SynthesisPotential Limitations
Classical Syntheses (e.g., Bischler-Napieralski)Multi-step processes often requiring harsh conditions (e.g., strong acids, high temperatures). pharmaguideline.comWell-established and reliable for basic scaffolds.Limited functional group tolerance; often low diversity and yield.
Palladium-Catalyzed Cross-CouplingInvolves coupling of aryl halides/triflates with alkynes or other partners, followed by cyclization. organic-chemistry.orgHigh efficiency and good functional group tolerance; allows for precise substitution.Requires expensive metal catalysts; potential for metal contamination in the final product.
Convergent Multi-Component ReactionsCombines three or more starting materials in a single pot to form a complex product. nih.govharvard.eduHigh atom economy and operational simplicity; rapidly generates structural diversity.Reaction discovery and optimization can be complex.
OrganocatalysisUses small organic molecules as catalysts (e.g., proline) to promote asymmetric synthesis. nih.govEnables access to chiral compounds; avoids heavy metals; often milder conditions.Catalyst loading can sometimes be high; substrate scope may be limited.

Exploration of Novel Molecular Targets and Therapeutic Applications

Isoquinoline alkaloids and their synthetic derivatives are known to exhibit a vast range of pharmacological activities, making them privileged scaffolds in drug discovery. rsc.orgrsc.orgnih.gov While the specific biological profile of this compound is not extensively defined, the activities of related compounds provide a clear roadmap for future investigations.

The presence of a nitro group, similar to that in 6-nitroquinolones, suggests a strong potential for antimicrobial applications. nih.gov Novel 1,7-disubstituted-6-nitroquinolones have demonstrated potent activity against Mycobacterium tuberculosis and other gram-positive bacteria, indicating that the nitroisoquinolinone core could be a valuable starting point for developing new antibacterial agents. nih.gov

Beyond infectious diseases, the isoquinoline framework is prominent in oncology. nih.gov Many isoquinoline derivatives function as anticancer agents through various mechanisms, including the inhibition of kinases and topoisomerases. nih.govnih.gov Analogues of this compound could be screened against a panel of cancer cell lines and relevant molecular targets like tyrosine kinases. The multi-target potential of isoquinolines is particularly relevant for complex diseases like cancer and neurodegenerative disorders. nih.gov Research into related quinolinone scaffolds has also revealed activity as lipoxygenase (LOX) inhibitors, suggesting a potential for developing anti-inflammatory agents. mdpi.com Additionally, certain quinoline (B57606) derivatives have shown promise as inhibitors of Hepatitis B Virus (HBV) replication. nih.gov

Table 2: Potential Molecular Targets and Therapeutic Applications for this compound Analogues
Potential Molecular TargetRationale Based on Related ScaffoldsPotential Therapeutic Area
Bacterial DNA Gyrase/TopoisomeraseActivity of nitroquinolones against various bacteria, including mycobacteria. nih.govAntibacterial
Tyrosine Kinases, TopoisomerasesKnown anticancer activity of numerous quinoline and isoquinoline derivatives. nih.govnih.govAnticancer
Lipoxygenase (LOX)Inhibitory activity demonstrated by 4-hydroxy-2-quinolinone derivatives. mdpi.comAnti-inflammatory
Viral Proteins (e.g., HBV Polymerase)Inhibition of Hepatitis B Virus replication by substituted quinoline derivatives. nih.govAntiviral
Multiple Targets (Polypharmacology)Natural isoquinoline alkaloids often exhibit multimodal activity against complex diseases. nih.govNeurodegenerative Diseases, Cancer

Integration of Artificial Intelligence and Machine Learning in Compound Design

Table 3: Application of AI/ML in the Design of Novel Isoquinolinone Analogues
AI/ML ApplicationSpecific Tool/MethodologyRole in Isoquinolinone Research
De Novo Molecular DesignGenerative Adversarial Networks (GANs), Variational Autoencoders (VAEs), Reinforcement Learning. nih.govCreates novel isoquinolinone structures optimized for specific properties (e.g., target binding, low toxicity).
Property PredictionGraph Neural Networks (GNNs), Deep Neural Networks (DNNs). nih.govPredicts biological activity, ADMET properties, and other relevant features for virtual screening of analogues.
Retrosynthesis PlanningTransformer-based models, rule-based expert systems. pharmafeatures.comyoutube.comProposes efficient, cost-effective, and high-yield synthetic routes to target compounds.
Automated SynthesisAI-controlled robotic platforms, machine-learning-driven reaction optimization. pharmafeatures.comEnables high-throughput synthesis and real-time optimization of reaction conditions.

Collaborative Research Initiatives in Isoquinolinone Chemistry

The complexity of modern drug discovery necessitates a move away from siloed research efforts toward more integrated and collaborative models. Advancing the field of isoquinolinone chemistry will require synergy between experts from various disciplines, including synthetic organic chemistry, computational chemistry, pharmacology, and clinical medicine. rsc.org

Future progress will likely be driven by academic-industrial partnerships and international consortia. Such collaborations can bridge the gap between basic research and clinical development, leveraging the innovative synthetic work from academia and the drug development expertise and resources of the pharmaceutical industry. The increasing number of publications resulting from inter-institutional and international collaborations highlights the growing recognition of this need. rsc.orgnih.gov

Moreover, the rise of open science initiatives presents a powerful avenue for accelerating research. The establishment of shared databases for isoquinolinone compounds, including their synthetic routes, spectral data, and biological activity profiles, would create an invaluable resource for the global research community. Open-source AI/ML models, trained on this shared data, could further democratize access to advanced compound design tools. These collaborative efforts are essential for tackling the significant challenges of drug discovery and fully realizing the therapeutic potential of the this compound scaffold and its derivatives.

Table 4: Models for Collaborative Research in Isoquinolinone Chemistry
Collaborative ModelKey ParticipantsPotential Impact on Isoquinolinone Research
Academic ConsortiaMultiple university labs and research institutes with complementary expertise (e.g., synthesis, biology, computation). rsc.orgFosters fundamental research, facilitates knowledge exchange, and enables training of next-generation scientists.
Public-Private PartnershipsAcademic institutions, government funding agencies, and pharmaceutical companies.Translates basic discoveries into viable drug candidates by combining academic innovation with industry resources and development expertise.
Open-Source PlatformsA global community of researchers, data scientists, and software developers.Creates shared databases and open-access computational tools, accelerating the design-make-test-analyze cycle for all.
International CollaborationsResearch groups from different countries. rsc.orgnih.govBrings diverse perspectives and expertise, enhances access to unique resources (e.g., natural products), and addresses global health challenges.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.